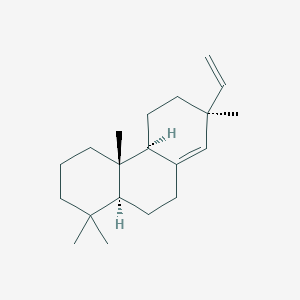
Sandaracopimaradiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sandaracopimaradiene is a pimarane-type diterpene, a class of chemical compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sandaracopimaradiene can be synthesized through the engineering of microorganisms such as Aspergillus nidulans. The production involves the overexpression of specific genes responsible for diterpene biosynthesis. The extraction protocol is optimized using accelerated solvent extraction with parameters such as solvent composition, pressure, and temperature. For instance, using 100% ethyl acetate at 90°C with 12.07 MPa has been found to be efficient .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes. Engineered strains of Aspergillus nidulans are cultivated under controlled conditions to maximize the yield of the compound. The diterpene is then isolated and purified using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .
Analyse Des Réactions Chimiques
Types of Reactions
Sandaracopimaradiene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, which have shown enhanced biological activities. For example, the oxidation of this compound can lead to the formation of this compound-19-oic acid, a compound with notable anti-inflammatory properties .
Applications De Recherche Scientifique
Sandaracopimaradiene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its role in the biosynthesis of secondary metabolites in fungi.
Medicine: Investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: Potential use in the production of natural products and pharmaceuticals
Mécanisme D'action
The mechanism of action of Sandaracopimaradiene involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antioxidant activity by scavenging free radicals. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ent-kaurene: Another diterpene with similar biosynthetic pathways and biological activities.
Gamma-terpinene: A monoterpene with comparable industrial applications.
Phenanthrene derivatives: Compounds with structural similarities and potential therapeutic uses .
Uniqueness
Sandaracopimaradiene stands out due to its specific structural features and the ease with which it can be produced through microbial engineering.
Propriétés
Numéro CAS |
1686-61-9 |
|---|---|
Formule moléculaire |
C20H32 |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
(4aS,4bS,7S,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene |
InChI |
InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,14,16-17H,1,7-13H2,2-5H3/t16-,17-,19+,20+/m0/s1 |
Clé InChI |
XDSYKASBVOZOAG-RAUXBKROSA-N |
SMILES |
CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |
SMILES isomérique |
C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C=C |
SMILES canonique |
CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















